4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl
Overview
Description
4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. The presence of these fluorinated groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where carbon-centered radicals are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production process. The use of robust and efficient catalysts is crucial in minimizing by-products and enhancing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the trifluoromethoxy and trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse biphenyl derivatives.
Scientific Research Applications
4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl has several scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with fluorinated substituents, such as:
- 4-Amino-3-(trifluoromethyl)biphenyl
- 4-Amino-3-(trifluoromethoxy)biphenyl
- 4-Amino-4’-(trifluoromethyl)biphenyl
Uniqueness
What sets 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl apart is the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups
Properties
IUPAC Name |
2-(trifluoromethoxy)-4-[4-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNUQZIWGRXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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